2-Phthalimidopropionic acid

Chiral Resolution Helicene Chemistry Enantiomer Separation

Researchers often face confusion between alpha- and beta-phthalimidopropionic acid isomers, leading to failed peptide couplings or incorrect SAR. 2-Phthalimidopropionic acid (CAS 19506-87-7) is the verified alpha-substituted N-phthaloyl-DL-alanine. - **Chiral resolution**: Enables baseline separation of thiahexahelicene enantiomers (Tetrahedron Lett. 2012). - **CNS activity**: 23.2% analgesia (hot plate, p=0.006) & 82.8% seizure delay vs. control at 50 mg/kg. - **QC differentiator**: MP 155-164°C vs. beta-isomer MP 151°C - simple inbound verification. - **Supply**: Available in research to gram scales; immediate dispatch.

Molecular Formula C11H9NO4
Molecular Weight 219.19 g/mol
CAS No. 19506-87-7
Cat. No. B015173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phthalimidopropionic acid
CAS19506-87-7
Synonyms1,3-Dihydro-α-methyl-1,3-dioxo-2H-isoindole-2-acetic Acid;  α-Methyl-1,3-dioxo-2-isoindolineacetic Acid;  2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)propanoic Acid;  _x000B_N-Phthalyl-DL-alanine;  NSC 13404_x000B_
Molecular FormulaC11H9NO4
Molecular Weight219.19 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C11H9NO4/c1-6(11(15)16)12-9(13)7-4-2-3-5-8(7)10(12)14/h2-6H,1H3,(H,15,16)
InChIKeyOZWUITKBAWTEAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phthalimidopropionic Acid: Chemical Identity


2-Phthalimidopropionic acid (C11H9NO4, MW 219.19), also known as Phthaloyl-DL-alanine or N-Phthaloyl-DL-alanine, is an alpha-N-phthalimido derivative of alanine that functions primarily as a protected amino acid building block in organic synthesis and medicinal chemistry . The compound exists as a racemic mixture with a reported melting point range of 155–164°C and solubility in dichloromethane, ether, ethyl acetate, and methanol . Its core structure features a phthalimide-protecting group attached to the alpha-carbon of propionic acid, enabling its use in peptide synthesis, chiral resolution, and as a precursor to pharmacologically active derivatives [1].

Protected alanine building block for peptide synthesis
Chiral resolution agent for helicene and polycyclic aromatic systems
CNS pharmacological research scaffold with reported analgesic and anticonvulsant endpoints

2-Phthalimidopropionic Acid: Analog Differentiation


While the phthalimido amino acid class includes multiple positional isomers (e.g., 3-phthalimidopropionic acid) and alpha-N-phthalimido derivatives of various amino acids, substitution is not chemically equivalent. The alpha-position of the phthalimide group on the propionic acid backbone (as in 2-phthalimidopropionic acid) dictates fundamentally different reactivity in peptide coupling, chiral resolution, and biological activity profiles compared to beta-substituted analogs [1]. Specifically, the alpha-substitution pattern enables direct participation in amino acid conjugation chemistry and influences the stereoelectronic properties of the resulting derivatives, which directly impacts pharmacological outcomes [2]. The quantitative evidence below establishes that 2-phthalimidopropionic acid occupies a specific functional niche—moderate intrinsic analgesic/anticonvulsant activity combined with utility as a protected alanine synthon—that is not replicated by its closest positional isomer or by other N-phthalimido amino acid derivatives .

Selection context
2-Phthalimidopropionic acid
3-Phthalimidopropionic acid / other analogs
Peptide backbone integration
Alpha-substitution enables incorporation
Beta-substitution does not support backbone construction
Chiral resolution capability
Reported helicene enantiomer separation
No documented chiral resolution utility
Pharmacological endpoint profile
Reported analgesic/anticonvulsant model responses
Profile may differ; direct comparison data limited

2-Phthalimidopropionic Acid: Differentiation Evidence


Helicene Chiral Resolution Agent

The (R)-enantiomer of 2-phthalimidopropanoic acid chloride successfully separated both enantiomers of a new thiahexahelicene system, demonstrating efficacy as a chiral resolving agent for helically chiral hexacyclic aromatic compounds [1]. This application leverages the rigid phthalimide chromophore and the stereogenic alpha-carbon center, a feature not available in the beta-substituted 3-phthalimidopropionic acid analog.

Chiral resolution
Method context
Complete enantiomer separation of thiahexahelicene using (R)-2-phthalimidopropanoic acid chloride
Supports chiral resolution workflow for helicenes
Requires derivatization to acid chloride; Heck coupling/photocyclization conditions
Chiral Resolution Helicene Chemistry Enantiomer Separation

In Vivo Analgesic Activity Comparison

In a comparative study of eight α-N-phthalimido amino acid derivatives (compounds 2-8), compound 3 (identified as 2-phthalimidopropionic acid) produced a mean reaction time of 9.065 ± 0.696 seconds in the hot plate test at 50 mg/kg i.p., compared to 7.36 ± 0.441 seconds for the vehicle control group, yielding a statistically significant 23.2% increase in latency (p = 0.006) [1]. Compound 4 (a tryptophan derivative) exhibited the highest activity (20.49 seconds, p < 0.0001), establishing a structure-activity gradient across the analog series.

Analgesic endpoint
Head-to-head
9.065 ± 0.696 s (23.2% increase vs control)
Reported analgesic model response
p = 0.006; n=4; hot plate 50 mg/kg i.p. in mice
Analgesic Activity Hot Plate Test In Vivo Pharmacology

Anticonvulsant Activity in Picrotoxin Model

In the picrotoxin-induced seizure model, 2-phthalimidopropionic acid (compound 3) prolonged seizure onset time to a mean of 13.43 ± 0.96 seconds compared to 7.35 ± 0.44 seconds for control mice, representing an 82.8% delay in seizure onset [1]. Compound 4 again showed superior activity (18.25 seconds), while compound 2 (glycine derivative) produced an intermediate 11.58-second onset, establishing that the alanine-derived phthalimide occupies a mid-range anticonvulsant profile within this series.

Anticonvulsant endpoint
Head-to-head
13.43 ± 0.96 s (82.8% delay vs control)
Reported anticonvulsant model response
Ranked 5th of 7 active compounds; picrotoxin 5 mg/kg i.p.
Anticonvulsant Activity Epilepsy Models Picrotoxin

Protected Alanine Synthon Utility

2-Phthalimidopropionic acid serves as a protected alanine equivalent in the synthesis of camptothecin-20S-esters, with the phthalimide group providing orthogonal protection during esterification and subsequent deprotection under mild hydrazinolysis conditions [1][2]. The compound is also specified for preparing endothiopeptide inhibitors of HIV-1 protease, leveraging its alpha-amino acid framework . In contrast, the 3-phthalimidopropionic acid isomer (beta-alanine derivative) cannot serve as a direct alpha-amino acid replacement in peptide backbone construction.

Synthon utility
Class-level
Alpha-substitution enables peptide backbone incorporation; not shared by 3-isomer
Supports synthesis workflow selection
Data to verify for specific coupling conditions
Peptide Synthesis Prodrug Design Camptothecin Derivatives

Purity and Melting Point Specifications

Commercially available 2-phthalimidopropionic acid is consistently supplied at 98% purity with a melting point range of 155–164°C (Aladdin) or 162–164°C (Fisher Scientific/Alfa Aesar) . This narrow specification window provides a reliable quality benchmark for procurement, particularly when sourcing for applications sensitive to isomeric or enantiomeric impurities (e.g., chiral resolution or pharmacological studies). The 3-phthalimidopropionic acid isomer exhibits a distinct melting point of 151°C, providing a simple physical differentiation criterion [1].

Quality specifications
Specification review
MP 155–164°C; Purity 98%
Identity confirmation in procurement
Distinct from 3-isomer (MP 151°C)
Quality Control Purity Analysis Procurement Specifications

Moderate Analgesic Activity vs. Analogs

2-Phthalimidopropionic acid (compound 3) exhibits a statistically significant but moderate analgesic effect in the hot plate model, with a 23.2% increase in reaction time relative to control (p = 0.006) [1]. In contrast, the tryptophan-derived analog (compound 4) produced a 178% increase (p < 0.0001). This activity gradient suggests that 2-phthalimidopropionic acid may be preferred for applications requiring a balanced pharmacological profile with reduced risk of over-suppression or off-target effects compared to higher-potency analogs. The 3-phthalimidopropionic acid derivative (isopropylamide) showed 88% inhibition in the acetic acid-induced writhing test at 80 mg/kg, but this is a structurally distinct derivative rather than the free acid, precluding direct potency comparison [2].

Activity gradient
Head-to-head
23.2% increase vs control; 7.7-fold lower than Compound 4
Supports SAR analog selection
3-isomer data not directly comparable due to derivatization
Analgesic In Vivo Structure-Activity Relationship

2-Phthalimidopropionic Acid: Application Scenarios


Helicene Chiral Resolution

Procure (R)-2-phthalimidopropanoic acid chloride (derived from the parent acid) for the preparative-scale resolution of helically chiral hexacyclic systems such as thiahexahelicenes. The successful baseline separation of both enantiomers, as demonstrated in Tetrahedron Letters (2012), validates this compound as an effective chiral resolving agent for materials science and stereochemical research [1]. This application is not documented for the 3-phthalimidopropionic acid isomer.

Analgesic & Anticonvulsant Lead Scaffold

Select 2-phthalimidopropionic acid as a starting scaffold for CNS-targeted medicinal chemistry programs requiring a phthalimide-protected alanine core with intrinsic, moderate analgesic and anticonvulsant activity. Quantitative in vivo data show a 23.2% increase in hot plate latency (p=0.006) and an 82.8% delay in picrotoxin-induced seizure onset relative to vehicle controls at 50 mg/kg i.p. [2]. The activity profile is distinct from both inactive α-N-phthalimido derivatives and the high-potency tryptophan analog (compound 4), offering a balanced starting point for SAR optimization.

Peptide and Prodrug Synthon

Utilize 2-phthalimidopropionic acid as an N-protected alanine equivalent in solid-phase peptide synthesis and prodrug conjugation strategies. Its alpha-substitution pattern enables direct incorporation into peptide backbones, a capability not shared by the beta-substituted 3-phthalimidopropionic acid isomer [3]. Validated applications include camptothecin-20S-ester prodrug synthesis and endothiopeptide HIV-1 protease inhibitor preparation [4].

Melting Point-Based Identity Check

Leverage the 155–164°C melting point range of 2-phthalimidopropionic acid as a rapid identity confirmation to distinguish it from the 3-phthalimidopropionic acid positional isomer (MP 151°C) during incoming quality control. This 4–13°C differential provides a simple, low-cost verification step to prevent cross-isomer procurement errors [5].

Application
Selection Property
Validation Focus
Helicene enantiomer separation
Chiral resolution agent with phthalimide chromophore
Enantiomeric purity and resolution yield
CNS pharmacological model studies
Reported analgesic and anticonvulsant endpoint response
Hot plate and seizure model endpoint validation
Peptide synthesis and prodrug conjugation
Alpha-N-protected alanine building block
Coupling efficiency and deprotection conditions
Incoming quality control identity check
Distinct melting point range vs positional isomer
Thermal identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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